2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol

Catalog No.
S8147189
CAS No.
M.F
C10H13Cl2NO
M. Wt
234.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol

Product Name

2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl-methylamino]ethanol

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

InChI

InChI=1S/C10H13Cl2NO/c1-13(4-5-14)7-8-2-3-9(11)10(12)6-8/h2-3,6,14H,4-5,7H2,1H3

InChI Key

UPTZXWDOZCFQJA-UHFFFAOYSA-N

SMILES

CN(CCO)CC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CN(CCO)CC1=CC(=C(C=C1)Cl)Cl

The compound 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol is a synthetic organic molecule characterized by the presence of a dichlorobenzyl group attached to a methylamino-ethanol moiety. Its molecular formula is C10H12Cl2N2O, and it features two chlorine atoms on the benzyl ring, which significantly influences its chemical properties and biological activities.

Due to its functional groups. Notably, it may undergo:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Reduction Reactions: The compound can be reduced to yield secondary or tertiary amines under appropriate conditions.

Research indicates that compounds similar to 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol may exhibit significant biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.
  • Neuropharmacological Effects: The dichlorobenzyl moiety may enhance interactions with neurotransmitter receptors, potentially influencing mood and cognition .
  • Anti-inflammatory Activity: Compounds in this class have been investigated for their ability to modulate inflammatory responses.

Synthesis of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol can be achieved through several methods:

  • Alkylation of Amino Alcohols: Starting from 3,4-dichlorobenzyl alcohol, the compound can be synthesized by alkylating methylamine in the presence of a base.
  • Reduction of Benzyl Halides: The corresponding benzyl halide can be reduced using reducing agents like lithium aluminum hydride to yield the desired amino alcohol.
  • Direct Amination: Utilizing amination techniques on the dichlorobenzene derivative can lead directly to the formation of the amino alcohol.

The applications of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
  • Agricultural Chemicals: Potential use in developing agrochemicals that target specific pests or diseases.
  • Chemical Research: Utilized in studies related to receptor binding and drug design.

Interaction studies involving 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol focus on its binding affinity to various receptors. Preliminary studies suggest:

  • Dopamine Receptor Interaction: Modifications in the structure can enhance binding affinity to dopamine receptors, potentially impacting treatments for neurological disorders .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Several compounds share structural similarities with 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
3,4-DichlorobenzylamineContains a primary amine groupExhibits strong neuropharmacological effects
N,N-Dimethyl-3,4-dichlorobenzylamineDimethylated amine formEnhanced lipophilicity
2-(4-Chlorobenzyl)-N,N-dimethylethanolamineContains a chlorobenzyl groupPotentially lower toxicity

Uniqueness

The unique aspect of 2-[(3,4-Dichloro-benzyl)-methyl-amino]-ethanol lies in its specific combination of a dichlorobenzyl moiety with a methylamino ethanol structure. This combination allows for distinct biological activities and potential applications that are not fully replicated by other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.0374194 g/mol

Monoisotopic Mass

233.0374194 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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